molecular formula C15H18N2O2 B2715917 6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester CAS No. 1820604-90-7

6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

Cat. No.: B2715917
CAS No.: 1820604-90-7
M. Wt: 258.321
InChI Key: QHEJNYOOZFBYQT-UHFFFAOYSA-N
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Description

“6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1820604-90-7 . Its molecular weight is 258.32 and its IUPAC name is tert-butyl 6-cyano-3,4-dihydroquinoline-1 (2H)-carboxylate . It is a white solid and is stored at a temperature between 0-5°C .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been developed for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical form of “this compound” is a white solid . It is stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intramolecular Defluorinative Cyclization : tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a precursor of a new type of cyclic amino acid, was synthesized via intramolecular defluorinative cyclization. This process is significant in the synthesis of difluoromethylated quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000).

  • Photochemical Reactions : The photochemical reactions of 2-quinolinecarbonitriles, related to 6-Cyano-3,4-dihydro-2H-quinoline, with various solvents, result in cyano group replacement, highlighting the photochemical properties of these compounds (Hata, Ono, Matono, & Hirose, 1973).

  • Ester and Ether Structure Formation : Reaction of 2-(Halogenomethyl)-quinoxalines and ‐quinoline with hydroxybenzoic acids and their esters leads to the formation of products with ether or ester structures. This indicates the versatility in functional group modifications of quinoline derivatives (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997).

Analytical and Medicinal Chemistry

  • Fluorescence Derivatization in HPLC : 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a derivative of quinoxaline, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the analytical applications of quinoxaline derivatives (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

  • Synthesis of Drug Intermediates : Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds, demonstrates the utility of quinoline derivatives in drug synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups were studied for their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating a potential application in asymmetric synthesis and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Properties

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEJNYOOZFBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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